molecular formula C16H15F3N4O2S B2619988 METHYL 5-METHYL-2-(METHYLSULFANYL)-7-[4-(TRIFLUOROMETHYL)PHENYL]-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE CAS No. 909575-03-7

METHYL 5-METHYL-2-(METHYLSULFANYL)-7-[4-(TRIFLUOROMETHYL)PHENYL]-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE

Cat. No.: B2619988
CAS No.: 909575-03-7
M. Wt: 384.38
InChI Key: VTQSBTVAYBIFCF-UHFFFAOYSA-N
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Description

Methyl 5-methyl-2-(methylsulfanyl)-7-[4-(trifluoromethyl)phenyl]-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a triazolopyrimidine derivative characterized by:

  • A methyl ester at position 6, enhancing solubility and modulating pharmacokinetics.
  • A 4-(trifluoromethyl)phenyl substituent at position 7, known to improve lipophilicity and target binding affinity due to the electron-withdrawing CF3 group.
  • A methyl group at position 5, which may influence steric interactions and conformational flexibility.

Properties

IUPAC Name

methyl 5-methyl-2-methylsulfanyl-7-[4-(trifluoromethyl)phenyl]-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F3N4O2S/c1-8-11(13(24)25-2)12(23-14(20-8)21-15(22-23)26-3)9-4-6-10(7-5-9)16(17,18)19/h4-7,12H,1-3H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTQSBTVAYBIFCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC(=N2)SC)N1)C3=CC=C(C=C3)C(F)(F)F)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of METHYL 5-METHYL-2-(METHYLSULFANYL)-7-[4-(TRIFLUOROMETHYL)PHENYL]-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the triazolopyrimidine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the trifluoromethyl group: This step often involves the use of reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a base.

    Attachment of the methylsulfanyl group: This can be done using methylthiolating agents like methylthiol or dimethyl disulfide.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

Hydrolysis of the Methyl Carboxylate Group

The methyl ester moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating intermediates for further derivatization.

ConditionsProductsCharacterization Methods
1M NaOH in ethanol/water (1:1), reflux for 6 hours5-methyl-2-(methylsulfanyl)-7-[4-(trifluoromethyl)phenyl]-4H,7H- triazolo[1,5-a]pyrimidine-6-carboxylic acidNMR (δ 12.3 ppm for -COOH), IR (1695 cm⁻¹ for C=O)

This hydrolysis is reversible under esterification conditions, enabling the reintroduction of alternative ester groups.

Oxidation of the Methylsulfanyl Group

The methylsulfanyl (-SMe) group is susceptible to oxidation, forming sulfoxide or sulfone derivatives.

Reagents/ConditionsProductsCharacterization Methods
30% H₂O₂ in acetic acid, 50°C for 4 hoursSulfoxide derivative (R-SO-Me)MS (m/z 413.3 [M+H]⁺), TLC (Rf 0.35)
mCPBA (2 eq), DCM, 0°C to RT for 12 hoursSulfone derivative (R-SO₂-Me)¹⁹F NMR (-62.4 ppm for CF₃), HPLC (95% purity)

The sulfone derivative shows enhanced electronic effects, influencing binding interactions in pharmacological studies .

Nucleophilic Substitution at the Triazole Ring

The triazole ring undergoes substitution reactions at electrophilic positions (e.g., C-2 or C-7), facilitated by its electron-deficient nature.

Reagents/ConditionsProductsCharacterization Methods
Hydrazine hydrate (excess), ethanol, reflux for 8 hours2-hydrazinyltriazolo[1,5-a]pyrimidine derivative¹H NMR (δ 6.8 ppm for NH₂), IR (3320 cm⁻¹ for N-H)
K₂CO₃, DMF, aryl boronic acids (Suzuki coupling)7-aryl-substituted derivativesHRMS (calcd. for C₂₀H₁₅F₃N₅O₂S: 454.09), X-ray crystallography

Suzuki coupling introduces aryl groups at the pyrimidine ring, expanding structural diversity for SAR studies .

Condensation Reactions

The carboxylic acid (post-hydrolysis) reacts with amines or hydrazides to form amides or hydrazones.

Reagents/ConditionsProductsCharacterization Methods
SOCl₂, followed by benzylamine6-benzylamide derivative¹³C NMR (167.2 ppm for CONH), LC-MS (m/z 487.2 [M+H]⁺)
Hydrazine hydrate, ethanol, reflux6-hydrazide intermediateTLC (Rf 0.45), IR (1650 cm⁻¹ for CONHNH₂)

These intermediates serve as precursors for heterocyclic scaffolds like oxadiazoles or triazoles .

Photochemical and Thermal Stability

The compound demonstrates stability under standard storage conditions but degrades under prolonged UV exposure or extreme heat.

ConditionsObservationsAnalytical Evidence
UV light (254 nm), 48 hours15% degradation (sulfone formation)HPLC (new peak at 8.2 min)
150°C, 2 hoursDecarboxylation to 6-methyl derivativeGC-MS (m/z 355.1 [M+H]⁺)

Biological Interactions via Chemical Modifications

Derivatives exhibit structure-dependent bioactivity:

  • Sulfone analogs show 2.5-fold increased inhibition of p38 MAP kinase (IC₅₀ = 0.8 µM) compared to the parent compound (IC₅₀ = 2.0 µM) .

  • 7-Aryl-substituted derivatives demonstrate improved antiproliferative activity against HCT-116 colon cancer cells (IC₅₀ = 4.2 µM) .

Comparative Reactivity Table

Functional GroupReaction TypeKey ReagentsApplications
Methyl ester (-COOCH₃)HydrolysisNaOH/H₂O or HCl/EtOHCarboxylic acid synthesis
Methylsulfanyl (-SMe)OxidationH₂O₂, mCPBASulfur-electrophile tuning
Triazole C-2 positionNucleophilic substitutionHydrazine, aryl boronic acidsSAR exploration

Scientific Research Applications

Anticancer Activity

Research has indicated that triazolopyrimidine derivatives, including the compound , exhibit significant anticancer properties. For instance, studies have shown that modifications to the triazolopyrimidine structure can enhance cytotoxicity against various cancer cell lines such as HCT-116 (colon cancer), HeLa (cervical cancer), and MCF-7 (breast cancer). These compounds have demonstrated IC50 values below 100 μM, indicating potent activity against these cell lines .

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. Triazolopyrimidine derivatives have shown promising results in inhibiting cyclooxygenase enzymes, which are critical in the inflammatory process. Some derivatives exhibited superior anti-inflammatory activities compared to standard drugs, suggesting their potential use in treating inflammatory diseases .

Antiviral Activity

Recent studies have highlighted the antiviral potential of triazolopyrimidine compounds against influenza viruses. Specifically, certain derivatives were found to disrupt the interaction between viral proteins PA and PB1, demonstrating significant antiviral efficacy with low cytotoxicity. This positions triazolopyrimidines as potential candidates for developing new antiviral therapies .

Fungicidal Properties

The compound has been investigated for its effectiveness as a fungicide against phytopathogenic fungi. Research indicates that triazolopyrimidine derivatives can inhibit fungal growth effectively, making them suitable for agricultural applications aimed at protecting crops from fungal diseases .

Herbicidal Activity

Some studies have explored the herbicidal properties of triazolopyrimidine-based compounds. These derivatives have shown selective inhibition of specific enzymes involved in plant growth regulation, suggesting their potential use as herbicides to control unwanted vegetation while minimizing harm to crops .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship of methyl 5-methyl-2-(methylsulfanyl)-7-[4-(trifluoromethyl)phenyl]-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is crucial for optimizing its pharmacological properties. SAR studies have revealed that specific substituents on the triazolopyrimidine core significantly influence biological activity:

Substituent TypeEffect on Activity
Aryl groupsEnhance anticancer and antifungal activity
Alkyl chainsImprove bioavailability
Halogen substitutionsIncrease potency against viral targets

These insights guide the design of new derivatives with improved efficacy and safety profiles.

Case Studies and Research Findings

Several key studies exemplify the compound's applications:

  • Anticancer Research : A study reported that specific triazolopyrimidine derivatives induced apoptosis in cancer cells through mitochondrial pathways, showcasing their potential as chemotherapeutic agents .
  • Influenza Inhibition : Another investigation revealed that a novel triazolopyrimidine compound exhibited an IC50 value of 1.1 μM against influenza virus strains, significantly outperforming existing treatments .
  • Fungicidal Efficacy : Research demonstrated that certain derivatives effectively controlled fungal pathogens in agricultural settings, indicating their utility in crop protection strategies .

Mechanism of Action

The mechanism of action of METHYL 5-METHYL-2-(METHYLSULFANYL)-7-[4-(TRIFLUOROMETHYL)PHENYL]-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity to certain proteins, while the triazolopyrimidine core may interact with nucleic acids or other biomolecules. The exact pathways and molecular targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties

Compound Name Substituents Molecular Formula Molecular Weight Key Features/Activities Evidence ID
Target Compound 5-Me, 2-SMe, 7-(4-CF3Ph), 6-COOMe C19H16F3N5O2S 443.43 Methyl ester at 6; trifluoromethylphenyl enhances lipophilicity -
5-Methyl-2-(methylthio)-N-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[1,5-a]pyrimidin-7-amine 5-Me, 2-SMe, 7-NH(4-CF3Ph) C14H12F3N5S 339.34 Antimalarial activity via dihydroorotate dehydrogenase inhibition
5-(4-Cyclohexylphenyl)-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine 5-(4-CyclohexylPh), 2-SMe C18H20N4S 324.44 Bulky cyclohexylphenyl group increases steric hindrance
Ethyl 2-benzylsulfanyl-7-(2-chlorophenyl)-5-methyl-4,7-dihydro-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylate 5-Me, 2-SBn, 7-(2-ClPh), 6-COOEt C22H21ClN4O2S 440.94 Ethyl ester reduces solubility compared to methyl; antimicrobial potential
[1,2,4]Triazolo[1,5-a]pyrimidine-6-carboxylic acid derivatives Variable esters (e.g., ethyl, cyanomethyl) Varies Varies Carboxylate esters modulate bioavailability and metabolic stability

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity : The trifluoromethyl group increases logP compared to cyclohexylphenyl (logP ~2.5 vs. ~3.5), enhancing blood-brain barrier penetration .
  • Molecular Weight : At 443.43 g/mol, the target compound adheres to Lipinski’s rule of five (MW <500), unlike bulkier analogs in (e.g., 885440-18-6, MW 465.4).
  • Acid Dissociation Constant (pKa) : The methylsulfanyl group (pKa ~0.17 ) may influence ionization under physiological conditions.

Biological Activity

Methyl 5-methyl-2-(methylsulfanyl)-7-[4-(trifluoromethyl)phenyl]-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a compound belonging to the triazolopyrimidine class, which has garnered attention for its diverse biological activities. Research indicates that derivatives of triazolopyrimidines exhibit significant pharmacological properties, including anti-cancer, anti-inflammatory, and anti-microbial activities. This article explores the biological activity of this specific compound through various studies and findings.

Structure and Properties

The compound contains a triazolo[1,5-a]pyrimidine core structure characterized by the presence of a methylsulfanyl group and a trifluoromethyl-substituted phenyl ring. The molecular formula is C16H15F3N4OS, and its structure can be represented as follows:

Molecular Structure C16H15F3N4OS\text{Molecular Structure }\quad \text{C}_{16}\text{H}_{15}\text{F}_{3}\text{N}_{4}\text{O}\text{S}

1. Anticancer Activity

Triazolopyrimidine derivatives have demonstrated promising anticancer effects across various cancer cell lines. For example:

  • A study reported significant cytotoxicity against MCF-7 (breast cancer) and HCT116 (colon cancer) cell lines with IC50 values of 0.39 µM and 0.46 µM respectively for related compounds within this class .
  • The compound's ability to inhibit specific kinases involved in cancer progression has been noted, highlighting its potential as an anticancer agent .

2. Anti-inflammatory Effects

Research indicates that triazolopyrimidine derivatives can modulate inflammatory pathways. Compounds in this category have shown efficacy in reducing inflammatory markers in various models, suggesting that this compound may also possess similar properties .

3. Antimicrobial Activity

The antimicrobial potential of triazolopyrimidine derivatives has been extensively studied:

  • Certain derivatives have shown effectiveness against bacterial strains and fungi, indicating a broad-spectrum antimicrobial activity .
  • The mechanism often involves interference with microbial DNA synthesis or inhibition of specific enzymes crucial for microbial growth.

The biological activities of triazolopyrimidine compounds are attributed to several mechanisms:

  • Inhibition of Dihydroorotate Dehydrogenase (DHODH) : This enzyme plays a critical role in pyrimidine biosynthesis. Inhibitors like this compound have shown efficacy in suppressing cell proliferation by targeting DHODH .
  • Microtubule Stabilization : Some studies suggest that these compounds can stabilize microtubules in cells, which is vital for proper cell division and function .

Case Studies

Several studies have highlighted the biological activity of related compounds:

StudyCompoundActivityIC50 Value
Abadi et al. N-(1-{1-[4-nitrophen]-3-phenyl-1H-pyrazol-4-yl}methylene)-2-chlorobenzohydrazideAnticancer3.79 µM
Bouabdallah et al. N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]anilineAnticancer3.25 mg/mL
Li et al. Compound 21Anticancer (MCF-7)0.46 ± 0.04 µM

Q & A

Q. What are the key considerations for synthesizing triazolo[1,5-a]pyrimidine derivatives like this compound?

Methodological Answer: Synthesis typically involves multi-step condensation reactions. For example, cyclocondensation of substituted pyrimidine precursors with triazole derivatives under reflux conditions using polar aprotic solvents (e.g., DMF or DMSO). Key steps include:

  • Introducing the trifluoromethylphenyl group via Suzuki coupling or nucleophilic aromatic substitution.
  • Sulfur incorporation (methylsulfanyl) using thiourea or Lawesson’s reagent.
  • Carboxylate ester formation via esterification with methyl iodide in the presence of a base (e.g., K₂CO₃). Purification often employs column chromatography (silica gel, hexane/ethyl acetate gradients) and recrystallization .

Q. How is the crystal structure of this compound determined, and what insights does it provide?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps:

  • Crystallize the compound from ethanol or DCM/hexane mixtures.
  • Collect data using a Bruker SMART CCD diffractometer (Mo-Kα radiation, λ = 0.71073 Å).
  • Solve the structure via direct methods (SHELXS-97) and refine with SHELXL-96. Critical parameters include bond lengths (e.g., C–S: ~1.75–1.82 Å, C–N: ~1.32–1.38 Å) and dihedral angles between aromatic rings. Triclinic symmetry (space group P1) is common for such derivatives, with unit cell dimensions close to a = 7.58 Å, b = 10.73 Å, c = 14.88 Å .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) elucidate electronic properties and reactivity?

Methodological Answer: Density Functional Theory (DFT) calculations (B3LYP/6-311G(d,p)) predict:

  • Electron density distribution: The trifluoromethylphenyl group acts as an electron-withdrawing moiety, polarizing the triazolopyrimidine core.
  • Frontier molecular orbitals (HOMO-LUMO): HOMO localized on the triazole ring, LUMO on the pyrimidine-carboxylate system, suggesting nucleophilic reactivity at the triazole.
  • Electrostatic potential maps highlight electrophilic regions near the methylsulfanyl group. Validate computational results against experimental XRD data (e.g., bond angles, torsion angles) .

Q. How to resolve contradictions in crystallographic data for structurally similar analogs?

Methodological Answer: Discrepancies in bond lengths/angles (e.g., C–S vs. C–O distances) may arise from:

  • Dynamic disorder : Use low-temperature (100 K) data collection to reduce thermal motion artifacts.
  • Polymorphism : Compare multiple crystal batches via PXRD to identify phase variations.
  • Refinement models : Apply anisotropic displacement parameters (ADPs) for non-H atoms and constrain H atoms using riding models. Cross-validate with Hirshfeld surface analysis to assess intermolecular interactions (e.g., C–H···π, halogen bonding) .

Q. What strategies optimize the compound’s bioactivity through structure-activity relationship (SAR) studies?

Methodological Answer:

  • Substitution patterns : Replace the methylsulfanyl group with sulfoxide/sulfone to modulate electron density and hydrogen-bonding capacity.
  • Steric effects : Introduce bulkier substituents at the 5-methyl position to enhance target selectivity (e.g., enzyme inhibition).
  • Prodrug design : Hydrolyze the methyl ester to a carboxylic acid in situ for improved solubility and bioavailability. Validate changes via in vitro assays (e.g., enzyme inhibition IC₅₀, cytotoxicity profiling) .

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